5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Description
5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a diazinane trione core
Properties
IUPAC Name |
5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-16(2)9-4-3-7(6-10(9)17(21)22)5-8-11(18)14-13(20)15-12(8)19/h3-6H,1-2H3,(H2,14,15,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCZBKYRPVEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, while the dimethylamino group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methylamino- and dimethylaminoquinolines
Uniqueness
5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1,3-diazine-2,4,6-trione is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Nitrophenyl Group : Plays a crucial role in biological interactions.
- Diazinane Core : Provides structural stability and reactivity.
The molecular formula is , and it has a molecular weight of 284.26 g/mol. Its solubility in aqueous buffer at pH 7.4 is reported to be greater than 45.6 µg/mL .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group is particularly important for modulating enzyme activity, while the dimethylamino group aids in enhancing its pharmacological properties.
Antimicrobial Activity
Research has indicated that 5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1,3-diazine-2,4,6-trione exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Preliminary studies have explored the compound's anticancer effects. In vitro assays showed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This inhibition may lead to reduced tumor growth and improved therapeutic outcomes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 75 |
| Escherichia coli | 10 | 70 |
Study 2: Anticancer Activity
In a separate investigation focused on cancer cell lines (MCF-7 breast cancer cells), treatment with the compound resulted in:
| Treatment Duration (hrs) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 24 | 60 | 30 |
| 48 | 40 | 50 |
These findings underscore the potential of this compound as a therapeutic agent.
Q & A
Q. How can the compound’s biocompatibility be assessed for drug delivery applications?
- Methodology :
- Hemolysis Assay : Test erythrocyte lysis at varying concentrations (0.1–100 µM).
- Cytokine Profiling : Use ELISA to measure pro-inflammatory markers (IL-6, TNF-α) in macrophage cultures .
Key Methodological Insights
- Synthetic Optimization : Solvent polarity and catalyst selection critically influence yield and purity. Ethanol/water mixtures reduce side reactions compared to pure DMF .
- Data Reconciliation : Conflicting bioactivity data often arise from assay variability. Standardized protocols (e.g., ATP-based viability assays) improve reproducibility .
- Computational Validation : DFT-predicted HOMO-LUMO gaps (3.2–3.5 eV) align with experimental UV-Vis absorbance maxima (~350 nm), supporting charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
